4-Bencilbenzoato de etilo

Descripción general

Descripción

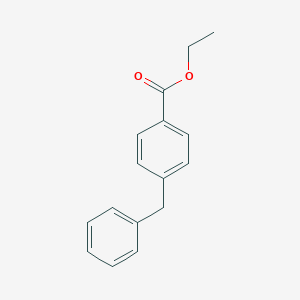

Ethyl 4-benzylbenzoate is an organic compound with the molecular formula C16H16O2. It is an ester derived from benzoic acid and ethanol, characterized by a benzyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Aplicaciones Científicas De Investigación

Ethyl 4-benzylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances, flavoring agents, and plasticizers.

Mecanismo De Acción

Target of Action

Ethyl 4-benzylbenzoate, like other benzoate compounds, primarily targets the nervous system . It acts on nerve endings and nerve trunks, which are crucial for transmitting signals in the body .

Mode of Action

The compound works by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it can reversibly block nerve conduction, leading to a loss of local sensation without affecting consciousness .

Biochemical Pathways

It is known that benzoate compounds, in general, can influence the production of volatile aroma compounds in yeast fermentation processes . More research is needed to fully elucidate the specific biochemical pathways impacted by Ethyl 4-benzylbenzoate.

Pharmacokinetics

Pharmacokinetics studies the rate processes associated with the absorption, distribution, metabolism, and elimination of a drug . More research is needed to outline the ADME properties of Ethyl 4-benzylbenzoate and their impact on its bioavailability.

Result of Action

The primary result of Ethyl 4-benzylbenzoate’s action is its local anesthetic effect . By blocking nerve conduction, it can temporarily relieve pain, making it useful for local surgery and treatment . The biological activity experiments showed that benzoate compounds had good local anesthetic effects .

Action Environment

The action, efficacy, and stability of Ethyl 4-benzylbenzoate can be influenced by various environmental factors. For instance, in yeast fermentation processes, a large number of environmental factors can affect the production of volatile aroma compounds . .

Análisis Bioquímico

Biochemical Properties

Ethyl 4-benzylbenzoate has been found to be involved in local anesthetic activity . It interacts with specific parts of the sodium ion (Na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Cellular Effects

The effects of Ethyl 4-benzylbenzoate on cells are primarily related to its role as a local anesthetic. It acts on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Molecular Mechanism

The molecular mechanism of Ethyl 4-benzylbenzoate involves its interaction with the sodium ion (Na+) channels on the nerve membrane. It binds to specific parts of these channels and reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 4-benzylbenzoate can be synthesized through the esterification of 4-benzylbenzoic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In industrial settings, the production of ethyl 4-benzylbenzoate often involves the use of modified clay as a solid acid catalyst. This method improves the conversion rate and minimizes environmental impact by avoiding the use of corrosive inorganic acids .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-benzylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-benzylbenzoic acid.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products:

Oxidation: 4-benzylbenzoic acid.

Reduction: 4-benzylbenzyl alcohol.

Substitution: Various substituted benzylbenzoates depending on the reagent used.

Comparación Con Compuestos Similares

Ethyl 4-benzylbenzoate can be compared with other similar compounds such as:

Ethyl benzoate: Lacks the benzyl group, making it less complex.

Benzyl benzoate: Contains a benzyl group but lacks the ethyl ester functionality.

Methyl 4-benzylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Actividad Biológica

Ethyl 4-benzylbenzoate is a compound that has garnered attention for its potential biological activities, particularly its antimicrobial and anesthetic properties. This article explores the biological activity of ethyl 4-benzylbenzoate, summarizing key research findings, mechanisms of action, and applications in various fields.

Target and Mode of Action

Ethyl 4-benzylbenzoate primarily targets the sodium ion (Na+) channels in nerve membranes. By binding to specific sites on these channels, it inhibits the conduction of nerve impulses, which is essential for its local anesthetic effects. This mechanism is common among benzoate compounds, which are known to influence neuronal activity.

Biochemical Pathways

The compound also plays a role in the production of volatile aroma compounds during yeast fermentation processes. This suggests that it may have applications beyond medicinal uses, potentially influencing biochemical pathways in microbial metabolism.

Pharmacological Properties

Local Anesthetic Activity

Research indicates that ethyl 4-benzylbenzoate exhibits significant local anesthetic properties. It acts on nerve endings and trunks, effectively blocking nerve impulse conduction. This effect is reversible, making it a candidate for various medical applications where temporary numbness is required.

Antimicrobial Activity

Ethyl 4-benzylbenzoate has been studied for its antimicrobial properties against various pathogens. A comparative study highlighted its effectiveness against several bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Inhibitory Zone (mm) |

|---|---|---|

| Bacillus cereus | 50 µg/mL | 5.9 |

| Escherichia coli | 100 µg/mL | 6.1 |

| Enterococcus aerogenes | 100 µg/mL | Not specified |

| Staphylococcus aureus | Not specified | Not specified |

The compound demonstrated moderate antibacterial activity, particularly against Bacillus cereus, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

-

Comparative Efficacy in Scabies Treatment

A clinical study compared the efficacy of topical benzyl benzoate (BB) with oral ivermectin in treating scabies. Both treatments showed comparable cure rates (87% for BB and 86% for ivermectin), highlighting BB's effectiveness as a topical treatment option . The study also noted that BB was well-tolerated, with only mild adverse effects reported. -

Production Methods and Economic Viability

A techno-economic assessment focused on the sustainable production of benzyl benzoate (including ethyl variants) through enzymatic transesterification methods. The findings indicated high conversion rates (>90%) under optimized conditions using lipase as a catalyst. This approach not only enhances production efficiency but also minimizes environmental impact .

Propiedades

IUPAC Name |

ethyl 4-benzylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-18-16(17)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIYPRZUNRMPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463052 | |

| Record name | Ethyl 4-benzylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18908-74-2 | |

| Record name | Ethyl 4-benzylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.